molecular formula C21H25N3O4S2 B2951870 2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 862825-50-1

2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2951870
CAS No.: 862825-50-1
M. Wt: 447.57
InChI Key: YPAKBYBSPKASDV-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (hereafter referred to as the "target compound") belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules. These derivatives are characterized by a fused thiophene-pyrimidine core, which is frequently functionalized with sulfur-containing acetamide side chains and aromatic substituents. The target compound features a 4-methoxyphenyl group at position 3 of the pyrimidine ring and a tetrahydrofuran-2-ylmethyl moiety on the acetamide nitrogen.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-13-10-17-19(30-13)20(26)24(14-5-7-15(27-2)8-6-14)21(23-17)29-12-18(25)22-11-16-4-3-9-28-16/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAKBYBSPKASDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be dissected into several functional groups that contribute to its biological activity:

  • Thieno[3,2-d]pyrimidine core : Known for its diverse pharmacological properties.
  • Methoxyphenyl substituent : Enhances lipophilicity and may influence receptor interactions.
  • Tetrahydrofuran moiety : Potentially increases solubility and bioavailability.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of thienopyrimidine derivatives similar to the compound . For instance:

  • Thieno[3,2-d]pyrimidines have shown significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests a potential mechanism of action through COX inhibition.
CompoundIC50 (μM)Reference
Thienopyrimidine A0.04 ± 0.01
Thienopyrimidine B0.04 ± 0.02

2. Antibacterial Activity

Thienopyrimidine derivatives have also been explored for their antibacterial properties:

  • A study reported that certain thieno[2,3-d]pyrimidinediones exhibited potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE . The mechanism may involve inhibition of bacterial folate-utilizing enzymes.
CompoundActivity AgainstMIC (mg/L)Reference
Compound XMRSA2–16
Compound YVRE16–32

3. Cytotoxicity and Safety

The cytotoxic effects of thienopyrimidine derivatives are critical for evaluating their therapeutic potential:

  • Compounds in this class generally exhibit low toxicity against mammalian cells with minimal hemolytic activity . This safety profile is essential for further development as therapeutic agents.

4. Case Studies

Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of thieno[3,2-d]pyrimidines, compounds were evaluated using carrageenan-induced paw edema models. The most active compounds significantly reduced edema compared to controls, suggesting a robust anti-inflammatory effect.

Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of thieno[3,2-d]pyrimidines against various pathogens. The results indicated that certain derivatives displayed strong activity against resistant strains with low cytotoxicity, indicating their potential as novel antibacterial agents.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thienopyrimidine core significantly affect biological activity:

  • Electron-donating groups at specific positions enhance anti-inflammatory potency.
  • The presence of lipophilic substituents increases membrane permeability and bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a common thieno[3,2-d]pyrimidin-4-one scaffold with several analogs (Table 1). Key structural differences lie in the substituents on the pyrimidine ring and the acetamide side chain:

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Compound Name / ID R1 (Pyrimidine C3) R2 (Acetamide N) Molecular Weight (g/mol) Yield (%)
Target Compound 4-Methoxyphenyl Tetrahydrofuran-2-ylmethyl Not reported Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide 4-Methyl 2,4,6-Trichlorophenyl 379.66 76
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl 2,3-Dichlorophenyl 344.21 80
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methylphenyl 4-(Trifluoromethoxy)phenyl Not reported Not reported
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy Ethyl ester Not reported Not reported
Key Observations:

Chlorinated aryl groups (e.g., in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Tetrahydrofuran (THF) Moiety: The tetrahydrofuran-2-ylmethyl group introduces a chiral center and a polar oxygen atom, which could improve metabolic stability compared to non-cyclic or sulfur-containing substituents (e.g., thietan-3-yloxy in ).

Synthetic Accessibility :

  • Analogs with chlorophenyl substituents (e.g., ) are synthesized via alkylation of 2-thiopyrimidin-4-one with chloroacetamides, achieving yields of 76–80%. The target compound likely follows a similar route, but substitution with a tetrahydrofuran group may require specialized reagents or protective strategies .

Physicochemical and Pharmacokinetic Implications

Table 2: Inferred Properties Based on Substituents
Property Target Compound 2,4,6-Trichlorophenyl Analog 2,3-Dichlorophenyl Analog
LogP Moderate (methoxy + THF) High (Cl substituents) High (Cl substituents)
Aqueous Solubility Likely higher Low Low
Metabolic Stability Improved (THF moiety) Moderate Moderate
  • Chlorinated analogs may exhibit stronger protein binding due to hydrophobic interactions but could face higher metabolic clearance .

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Chlorophenyl derivatives (e.g., ) are reported in antimicrobial and anticancer studies, where lipophilicity aids cellular uptake.
  • The 4-methoxyphenyl group in the target compound may modulate receptor binding selectivity, as methoxy groups are common in kinase inhibitors targeting polar active sites.
  • The THF moiety could reduce cytotoxicity compared to halogenated groups, as seen in other drug candidates where cyclic ethers improve tolerability .

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